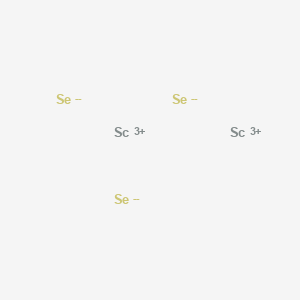
Scandium Selenide Sputtering Target
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium Selenide Sputtering Target is an inorganic compound composed of scandium and selenium with the chemical formula Sc₂Se₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium Selenide Sputtering Target can be synthesized through a variety of methods. One common approach involves the direct combination of scandium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapor. The reaction can be represented as:
2Sc+3Se→Sc2Se3
Another method involves the reduction of scandium oxide with selenium in the presence of a reducing agent such as hydrogen gas. This method requires precise control of temperature and pressure to ensure the complete reduction of scandium oxide.
Industrial Production Methods
Industrial production of discandium triselenide often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include multiple steps of purification to achieve the desired purity level for specific applications.
Chemical Reactions Analysis
Types of Reactions
Scandium Selenide Sputtering Target undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, discandium triselenide can form scandium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental components under specific conditions.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are often used.
Substitution: Reactions typically involve other chalcogenides like sulfur or tellurium under controlled conditions.
Major Products
Oxidation: Scandium oxide (Sc₂O₃) and selenium dioxide (SeO₂).
Reduction: Elemental scandium and selenium.
Substitution: Compounds like discandium trisulfide or discandium tritelluride.
Scientific Research Applications
Scandium Selenide Sputtering Target has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium and selenium compounds.
Biology: Research into its potential biological activities, including antioxidant properties, is ongoing.
Medicine: Studies are exploring its potential use in cancer treatment due to its unique properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its electrical properties
Mechanism of Action
The mechanism by which discandium triselenide exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate redox reactions, influencing cellular oxidative stress levels. The pathways involved include the regulation of antioxidant enzymes and the modulation of reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds
- Discandium trisulfide (Sc₂S₃)
- Discandium tritelluride (Sc₂Te₃)
- Antimony triselenide (Sb₂Se₃)
Uniqueness
Scandium Selenide Sputtering Target is unique due to its specific combination of scandium and selenium, which imparts distinct electrical and chemical properties. Compared to its sulfur and tellurium analogs, discandium triselenide exhibits different reactivity and stability profiles, making it suitable for specific applications in electronics and materials science .
Properties
CAS No. |
12166-43-7 |
|---|---|
Molecular Formula |
Sc2Se3 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
InChI Key |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Canonical SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Key on ui other cas no. |
12166-43-7 |
Synonyms |
discandium triselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















